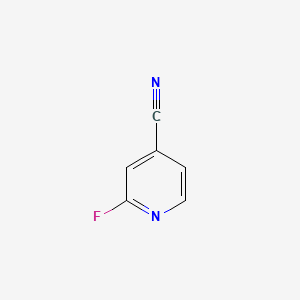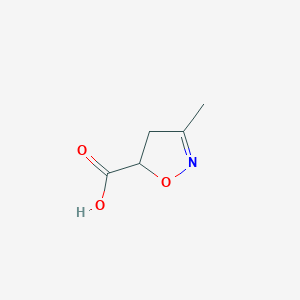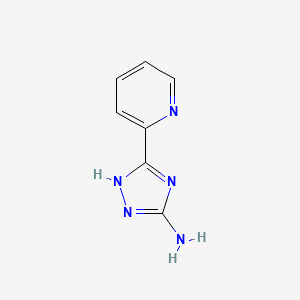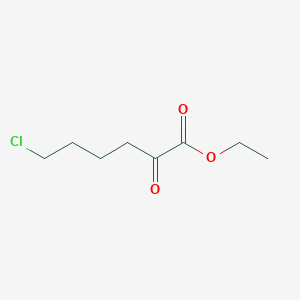
Ethyl 6-chloro-2-oxohexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-chloro-2-oxohexanoate is an organic compound with the molecular formula C8H13ClO3. It is a chlorinated ester, often used as an intermediate in organic synthesis. This compound is notable for its role in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 6-chloro-2-oxohexanoate can be synthesized through several methods. One common approach involves the chlorination of ethyl 2-oxohexanoate. This reaction typically uses thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
C8H14O3+SOCl2→C8H13ClO3+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial.
化学反应分析
Types of Reactions: Ethyl 6-chloro-2-oxohexanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux.
Major Products:
Nucleophilic Substitution: Ethyl 6-azido-2-oxohexanoate, ethyl 6-thiocyanato-2-oxohexanoate.
Reduction: Ethyl 6-chloro-2-hydroxyhexanoate.
Hydrolysis: 6-chloro-2-oxohexanoic acid.
科学研究应用
Ethyl 6-chloro-2-oxohexanoate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: This compound is a precursor in the synthesis of drugs used to treat various conditions, including cardiovascular diseases and metabolic disorders.
Industry: It is employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 6-chloro-2-oxohexanoate depends on its application. In organic synthesis, it acts as an electrophile due to the presence of the carbonyl group and the chlorine atom, which makes it susceptible to nucleophilic attack. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating biochemical pathways.
相似化合物的比较
Ethyl 6-chloro-2-oxohexanoate can be compared with other chlorinated esters such as:
Ethyl 6-chloro-2-oxopentanoate: Similar structure but with one less carbon atom.
Ethyl 6-chloro-2-oxoheptanoate: Similar structure but with one more carbon atom.
Ethyl 6-bromo-2-oxohexanoate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: this compound is unique due to its specific chain length and the presence of both a chlorine atom and a carbonyl group, which confer distinct reactivity and make it a valuable intermediate in various synthetic pathways.
属性
IUPAC Name |
ethyl 6-chloro-2-oxohexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3/c1-2-12-8(11)7(10)5-3-4-6-9/h2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNDQZHNIWDWBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CCCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482526 |
Source


|
| Record name | ETHYL 6-CHLORO-2-OXOHEXANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62123-62-0 |
Source


|
| Record name | ETHYL 6-CHLORO-2-OXOHEXANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
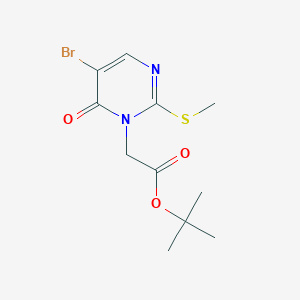
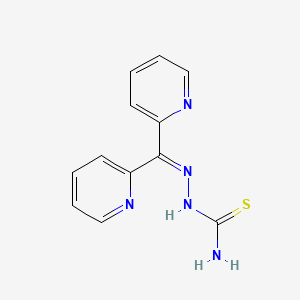
![4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone](/img/structure/B1313766.png)
![3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride](/img/structure/B1313770.png)



